molecular formula C7H12N2 B12122002 Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Bicyclo[2.2.1]hept-5-ene-2,3-diamine

Cat. No.: B12122002
M. Wt: 124.18 g/mol
InChI Key: SOHHIWOQYGKNRI-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-ene-2,3-diamine is a bicyclic organic compound with a unique structure that includes a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2,3-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the amine groups. For example, the Diels-Alder reaction of cyclopentadiene with maleic anhydride yields bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which can be further converted to the diamine through reduction and amination reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, fully saturated bicyclic compounds, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares the same bicyclic framework but has carboxylic anhydride groups instead of amine groups.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar to the anhydride, this compound has carboxylic acid groups.

    Bicyclo[2.2.1]hept-5-ene-2,3-dione: This compound has ketone groups at the 2 and 3 positions .

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2,3-diamine is unique due to the presence of amine groups, which provide additional reactivity and functionality compared to its carboxylic acid and anhydride counterparts. This makes it particularly valuable in applications requiring nucleophilic or basic sites.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-diamine

InChI

InChI=1S/C7H12N2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-7H,3,8-9H2

InChI Key

SOHHIWOQYGKNRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2N)N

Origin of Product

United States

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